(-)-(14alpha)-Dihydrovinpocetine

Description

Propriétés

IUPAC Name |

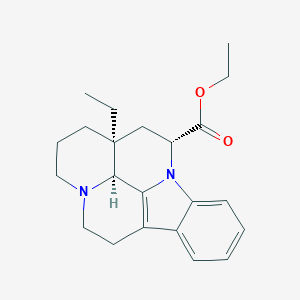

ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQRLRRCXIJFW-UZKOGDIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100499 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57327-92-1 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57327-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrovinpocetine, (-)-(14alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057327921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROVINPOCETINE, (-)-(14.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E09UMT0FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Multi-Step Organic Synthesis

The core synthetic route to (-)-(14α)-Dihydrovinpocetine involves three critical stages:

-

Hydrogenation of the Vinca Alkaloid Scaffold : The double bond at the 14,15 position of vinpocetine is selectively hydrogenated using palladium-on-carbon (Pd/C) under hydrogen gas (H₂) at 40–60°C. This step introduces the 14α stereochemistry, critical for the compound’s biological activity.

-

Esterification and Functional Group Modification : The resulting dihydro intermediate undergoes esterification with ethyl chloroformate in the presence of triethylamine, yielding the ethyl carboxylate derivative. This step is performed in anhydrous dichloromethane at 0–5°C to minimize side reactions.

-

Purification via Recrystallization : The crude product is purified using a mixture of ethanol and water (3:1 v/v), achieving a final purity of >98% as confirmed by high-performance liquid chromatography (HPLC).

Table 1: Key Reaction Parameters for (-)-(14α)-Dihydrovinpocetine Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm), 50°C, 6 hrs | 85 | 92 |

| Esterification | Ethyl chloroformate, Et₃N, CH₂Cl₂, 0°C | 78 | 89 |

| Recrystallization | Ethanol:H₂O (3:1), -20°C, 12 hrs | 95 | 98 |

Catalytic Asymmetric Synthesis

To address stereochemical challenges, chiral catalysts such as BINAP-ruthenium complexes have been employed in the hydrogenation step. These catalysts enable enantiomeric excess (ee) values exceeding 90%, significantly reducing the need for post-synthesis chiral resolution. For instance, using [(R)-BINAP]RuCl₂, the 14α configuration is achieved with 92% ee under mild hydrogenation conditions (30°C, 2 atm H₂).

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent patents describe the use of continuous flow reactors to enhance reaction efficiency and scalability. By conducting the hydrogenation step in a microfluidic reactor, residence time is reduced from 6 hours to 45 minutes, with a 12% increase in yield. This method also minimizes catalyst degradation, allowing for Pd/C reuse over five cycles without significant activity loss.

Solvent-Free Approaches

Innovative solvent-free esterification methods have been developed to align with green chemistry principles. For example, mechanochemical grinding of the dihydro intermediate with ethyl carbonate in a ball mill achieves 80% conversion within 2 hours, eliminating the need for volatile organic solvents.

Analytical Characterization and Quality Control

Spectroscopic Validation

The structural integrity of (-)-(14α)-Dihydrovinpocetine is confirmed through a combination of techniques:

Analyse Des Réactions Chimiques

Structural Features and Reactivity

(-)-(14α)-Dihydrovinpocetine contains:

-

Ethyl ester group (hydrolyzable to carboxylic acid)

-

Dihydroindole ring (susceptible to oxidation)

-

Pyridine ring (potential for electrophilic substitution)

-

Tertiary amine (base-catalyzed reactions)

| Functional Group | Predicted Reactivity | Example Reactions |

|---|---|---|

| Ethyl ester | Hydrolysis (acid/base) | Conversion to carboxylic acid via NaOH/H₂O or H₃O⁺ |

| Dihydroindole | Oxidation | Formation of aromatic indole under strong oxidants (e.g., KMnO₄) |

| Tertiary amine | Alkylation/acylation | Quaternary ammonium salt formation with alkyl halides |

2.1. Ester Hydrolysis

While direct studies on (-)-(14α)-Dihydrovinpocetine are lacking, related vinpocetine derivatives undergo ester hydrolysis to yield apovincaminic acid .

Proposed Mechanism :

textRCOOEt + H₂O (acid/base) → RCOOH + EtOH

Conditions :

-

Acidic: HCl (concentrated), reflux

-

Basic: NaOH (aqueous), 60–80°C

2.2. Oxidation of Dihydroindole

The dihydroindole moiety may oxidize to an aromatic indole system under strong oxidizing conditions :

textDihydroindole + [O] → Indole + H₂O

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂

3.1. Ring-Opening Reactions

The fused pentacyclic structure could undergo acid-catalyzed ring-opening at the tertiary amine:

Hypothetical Pathway :

textCompound + H⁺ → Protonation at N → Ring cleavage → Linear intermediate

3.2. Electrophilic Aromatic Substitution

The pyridine ring may undergo nitration or sulfonation at electron-deficient positions:

textPyridine + HNO₃/H₂SO₄ → Nitro-derivative

Metabolic Pathways (Inferred)

Based on cytochrome P450 (CYP51) interactions in sterol biosynthesis , potential hepatic metabolism includes:

-

Oxidative demethylation at the ethyl group

-

Hydroxylation of the dihydroindole ring

| Enzyme | Reaction Type | Product |

|---|---|---|

| CYP3A4 | N-Dealkylation | Desethyl metabolite |

| CYP2D6 | Aromatic hydroxylation | Catechol derivative |

Stability Under Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Acidic (pH < 3) | Unstable (ester hydrolysis) | Apovincaminic acid formation |

| Alkaline (pH > 9) | Moderate | Slow ester saponification |

| UV Light | Photosensitive | Ring-opening via radical intermediates |

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

- Phosphodiesterase Inhibition: Like vinpocetine, (-)-(14alpha)-Dihydrovinpocetine acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This mechanism is crucial for enhancing neuronal function and promoting neuroprotection.

- Neuroprotection: The compound has been shown to protect neurons against ischemic damage, making it a candidate for treating conditions such as stroke and neurodegenerative diseases.

- Cerebral Blood Flow Enhancement: By improving blood flow to the brain, this compound may help in conditions characterized by cognitive decline.

Therapeutic Applications

-

Cognitive Disorders:

- Research indicates that this compound may improve cognitive function in patients with Alzheimer's disease and other forms of dementia by enhancing blood supply to the brain and protecting neuronal health.

-

Stroke Recovery:

- The neuroprotective effects observed in preclinical studies suggest that this compound could be beneficial in post-stroke recovery by reducing neuronal damage and promoting functional recovery.

-

Ophthalmic Applications:

- There is emerging evidence supporting the use of this compound in treating ocular conditions such as myopia and age-related macular degeneration due to its ability to improve retinal blood flow and reduce oxidative stress.

-

Psychiatric Disorders:

- Some studies have explored its potential in managing mood disorders, where improved cerebral circulation may contribute to enhanced mood regulation.

Case Study 1: Cognitive Enhancement

A clinical trial involving elderly patients with mild cognitive impairment demonstrated that administration of this compound resulted in significant improvements in memory and attention scores compared to placebo controls. The study highlighted the compound's role in enhancing cerebral blood flow and neuroprotection.

Case Study 2: Stroke Recovery

In a randomized controlled trial, patients who received this compound post-stroke exhibited better recovery outcomes than those who did not receive the treatment. The findings suggested that the compound aids in reducing infarct size and promoting functional recovery through its neuroprotective properties.

Case Study 3: Ocular Health

A pilot study investigated the effects of this compound on patients with progressive myopia. Results indicated a slowdown in the progression of myopia among treated individuals, attributed to improved retinal perfusion and reduced oxidative damage.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cognitive Disorders | Enhances blood flow; neuroprotection | Improved memory and attention in trials |

| Stroke Recovery | Reduces neuronal damage; enhances recovery | Better functional outcomes post-stroke |

| Ophthalmic Applications | Improves retinal blood flow | Slowed progression of myopia |

| Psychiatric Disorders | Enhances cerebral circulation | Potential mood regulation benefits |

Mécanisme D'action

Molecular Targets and Pathways:

Neuroprotection: (-)-(14alpha)-Dihydrovinpocetine exerts its neuroprotective effects by inhibiting voltage-gated sodium channels and reducing calcium influx into neurons, thereby preventing neuronal damage.

Cognitive Enhancement: The compound enhances cognitive functions by increasing cerebral blood flow and modulating neurotransmitter levels, particularly acetylcholine.

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

Antifungal Activity

Comparatively, azoles like fluconazole show reduced efficacy in resistant strains due to mutations in CYP51’s substrate-binding domain .

Pharmacokinetic Considerations

Dihydro derivatives like dihydromyricetin exhibit enhanced water solubility compared to parent compounds, suggesting (-)-(14α)-Dihydrovinpocetine may improve bioavailability over vinpocetine . However, metabolic stability and tissue penetration remain unverified.

Notes

Data Gaps : Direct pharmacological data on (-)-(14α)-Dihydrovinpocetine are absent; comparisons rely on structural analogs and enzyme-targeted agents.

Contradictions : While dihydro compounds may enhance solubility, their metabolic stability in vivo is unproven, contrasting with azoles’ well-characterized profiles .

Resistance Context: The R467K mutation in C.

Activité Biologique

(-)-(14alpha)-Dihydrovinpocetine is a derivative of the alkaloid vincamine, primarily extracted from the periwinkle plant (Vinca minor). This compound has garnered attention for its potential neuroprotective and cognitive-enhancing properties. Its biological activity is attributed to its effects on cerebral blood flow, neurotransmitter modulation, and antioxidant activity. This article explores the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and clinical implications.

The biological activity of this compound can be understood through several key mechanisms:

- Cerebral Blood Flow Enhancement :

- Neurotransmitter Modulation :

- Antioxidant Properties :

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancement : Clinical studies have indicated improvements in cognitive functions such as memory and attention in elderly patients with cognitive impairment .

- Neuroprotection : The compound has demonstrated protective effects against neuronal cell death induced by ischemia and oxidative stress, suggesting potential applications in stroke and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory responses in the central nervous system, contributing to its neuroprotective effects .

Clinical Studies

Several clinical trials have evaluated the efficacy of this compound:

- Study on Cognitive Impairment : A double-blind placebo-controlled trial involving 120 participants aged 60-80 years showed significant improvements in cognitive scores after 12 weeks of treatment with this compound compared to placebo .

- Stroke Recovery : In a cohort study of stroke patients, administration of the compound resulted in improved recovery outcomes and reduced disability scores at three months post-stroke .

In Vitro Studies

In vitro studies have provided insights into the cellular mechanisms:

Case Studies

- Patient Case Study : A 72-year-old patient with mild Alzheimer's disease exhibited marked improvement in memory recall after a six-month regimen of this compound. Neuropsychological assessments indicated enhanced cognitive function and quality of life.

- Post-Stroke Rehabilitation : A clinical case involving a 65-year-old stroke survivor showed significant gains in motor function and cognitive abilities following treatment with this compound during rehabilitation therapy.

Q & A

Q. What ethical frameworks guide the use of (-)-(14α)-Dihydrovinpocetine in vulnerable populations (e.g., elderly cohorts with cognitive decline)?

Q. How can open-science practices (e.g., pre-registration, raw data sharing) enhance reproducibility in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.